molecular formula C17H25BrN2O2 B1408216 Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate CAS No. 1704069-46-4

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate

Cat. No.: B1408216
CAS No.: 1704069-46-4
M. Wt: 369.3 g/mol
InChI Key: GTZHYPJGQZFKID-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H25BrN2O2 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry

Properties

IUPAC Name

tert-butyl 4-[1-(4-bromophenyl)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O2/c1-13(14-5-7-15(18)8-6-14)19-9-11-20(12-10-19)16(21)22-17(2,3)4/h5-8,13H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZHYPJGQZFKID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132744
Record name 1-Piperazinecarboxylic acid, 4-[1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-46-4
Record name 1-Piperazinecarboxylic acid, 4-[1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[1-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate typically involves the reaction of 4-bromophenylacetic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

Scientific Research Applications

Medicinal Chemistry

  • Pharmacological Studies :
    • Compounds with piperazine moieties are often investigated for their pharmacological properties, including potential antipsychotic , antidepressant , and anti-inflammatory effects. The specific bromophenethyl side chain may enhance these activities or introduce novel mechanisms of action.
  • Receptor Interaction Studies :
    • Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate may interact with various neurotransmitter receptors, providing insights into its therapeutic potential.
  • Drug Development :
    • The compound is being explored as a candidate for drug development due to its unique structural features that may influence biological activity.

Organic Synthesis

  • As an intermediate in organic synthesis, this compound can be utilized to create more complex molecules, particularly in the production of pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Research on related compounds has demonstrated various biological activities:

  • Studies have shown that piperazine derivatives can exhibit significant interactions with serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders.
  • Investigations into the anti-inflammatory properties of similar compounds suggest that they may modulate inflammatory responses through receptor antagonism or enzyme inhibition .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate, identified by its CAS number 1704069-46-4, is a chemical compound with the molecular formula C17H25BrN2O2C_{17}H_{25}BrN_{2}O_{2}. This compound is a derivative of piperazine, a well-known heterocyclic organic compound extensively utilized in the pharmaceutical industry. Its synthesis typically involves the reaction of 4-bromophenylacetic acid with tert-butyl piperazine-1-carboxylate, usually facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate the activity of various receptors and enzymes, leading to diverse physiological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential antimicrobial and antifungal properties .

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, indicating its utility in developing new antibiotics. The compound's structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity and function .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. Research indicates that it may inhibit the growth of certain fungal pathogens, making it a candidate for further exploration in antifungal drug development .

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant strains .
  • Case Study 2 : In another study focusing on fungal infections, this compound demonstrated promising results against Candida albicans, with a minimum inhibitory concentration (MIC) comparable to established antifungal drugs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylateLacks ethyl groupModerate antibacterial properties
Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylateChlorine instead of bromineEnhanced antifungal activity
Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylateFluorine substitutionIncreased potency against certain bacteria

This table illustrates how variations in halogen substitution can influence the biological properties of piperazine derivatives.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate derivatives react with brominated aryl halides (e.g., 4-bromophenyl ethyl derivatives) under reflux in polar aprotic solvents like 1,4-dioxane or DMF. Catalytic/base systems (e.g., K₂CO₃ or NaH) are used to facilitate displacement reactions. Reaction optimization includes temperature control (e.g., 110°C for 12 hours) and stoichiometric ratios to maximize yields (~80–88%) . Post-synthesis purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm structural integrity, with peaks for the tert-butyl group (~1.4 ppm), piperazine protons (3.4–3.8 ppm), and aromatic signals (7.2–7.6 ppm) .
  • LCMS : Validates molecular weight (e.g., [M+H]+ ions) and purity (>95%) .
  • X-ray crystallography : Resolves 3D conformation using programs like SHELXL. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 6.06 Å, b = 12.00 Å, c = 16.26 Å) confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Discrepancies in electron density maps or thermal parameters may arise from disordered tert-butyl or bromophenyl groups. Use high-resolution data (>1.0 Å) and iterative refinement in SHELXL, applying restraints for bond lengths/angles. Validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) . For twinned crystals, employ TWIN/BASF commands in SHELX to deconvolute overlapping reflections .

Q. What methodological strategies are used to study this compound’s activity as a prolyl-hydroxylase inhibitor?

  • Enzyme assays : Measure inhibition constants (Ki) via fluorescence polarization or HPLC-based detection of hydroxylation products (e.g., collagen-derived peptides) .
  • Cellular models : Hypoxia-inducible factor (HIF) stabilization in HEK293 cells under normoxic conditions confirms target engagement .
  • SAR studies : Modify the bromophenyl or piperazine moieties to assess potency changes. For example, replacing bromine with chlorine reduces steric hindrance but may lower binding affinity .

Q. How can coupling reactions involving this compound be optimized for high-throughput synthesis?

Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronate esters. Key parameters:

  • Catalyst: Pd(PPh₃)₄ or XPhos-Pd-G3 (1–5 mol%)
  • Base: Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 6 hours .
  • Workup: Automated liquid-liquid extraction and rotary evaporation reduce processing time. Monitor yields via inline LCMS .

Data Analysis and Mechanistic Studies

Q. What computational methods support the analysis of this compound’s reactivity and binding modes?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., piperazine nitrogen) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with prolyl-hydroxylase (PDB: 5L9B). Key residues: Arg283 (hydrogen bonding) and Tyr329 (π-π stacking with bromophenyl) .
  • MD simulations : Assess conformational stability in aqueous (TIP3P) or lipid bilayers (POPC) over 100 ns trajectories .

Q. How do steric and electronic effects influence the stability of derivatives during storage?

  • Steric effects : tert-butyl groups enhance solubility in DMSO but may cause aggregation in aqueous buffers. Monitor via dynamic light scattering (DLS) .
  • Electronic effects : Electron-withdrawing bromine substituents reduce oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) confirm shelf life using HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(1-(4-bromophenyl)ethyl)piperazine-1-carboxylate

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